

# early-phase clinical trials of Pegnivacogin

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## Compound of Interest

Compound Name: Pegnivacogin

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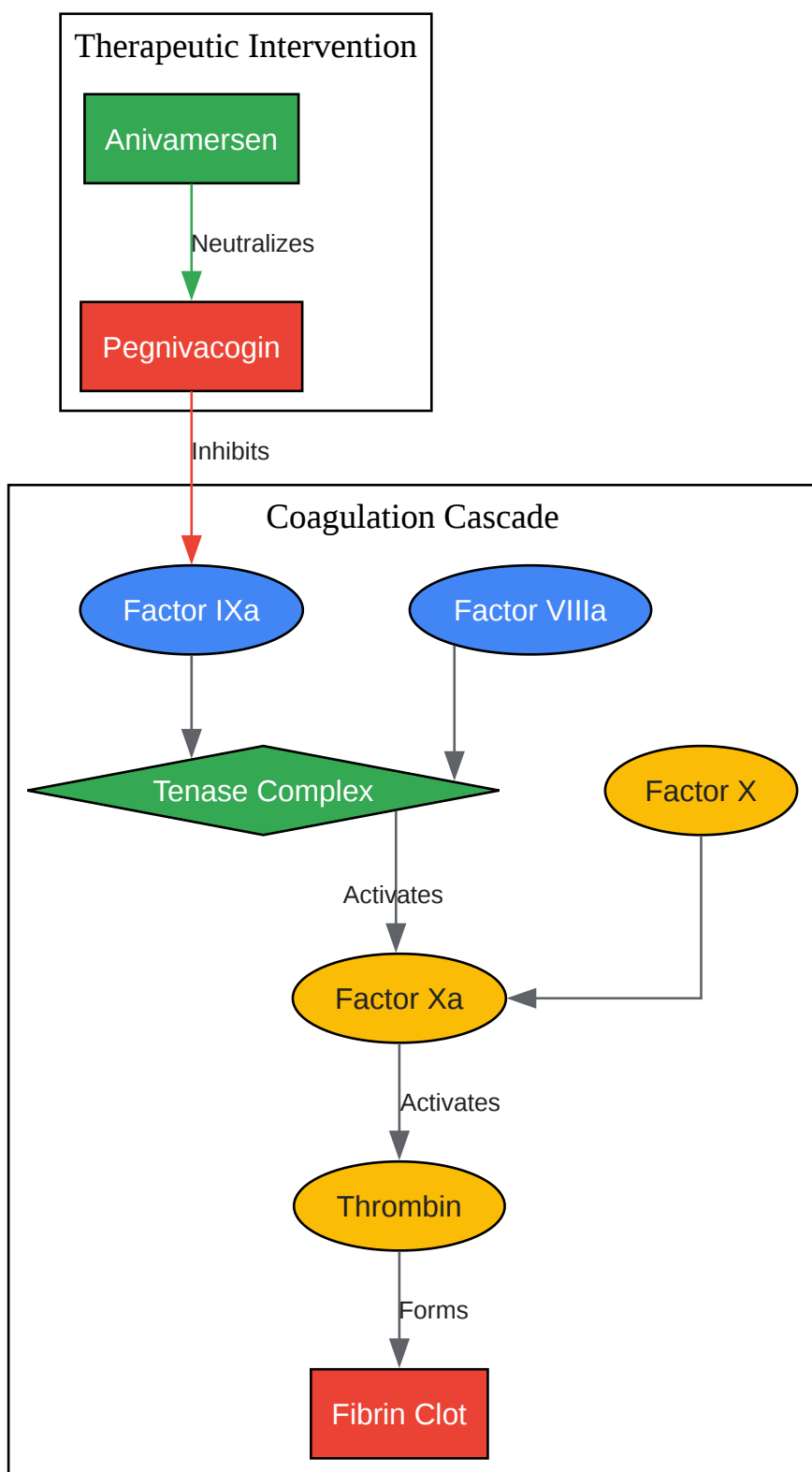
An In-depth Technical Guide to the Early-Phase Clinical Trials of **Pegnivacogin**

## Introduction

**Pegnivacogin** is a novel, single-stranded RNA aptamer that functions as a direct inhibitor of Factor IXa, a critical component of the intrinsic pathway of the blood coagulation cascade.[1][2] It was developed as part of the REG1 anticoagulation system, which also includes anivamersen, a complementary oligonucleotide that acts as a specific reversal agent.[1][3] This system was designed to offer predictable and controllable anticoagulation, a desirable feature in clinical settings such as percutaneous coronary intervention (PCI) and acute coronary syndromes (ACS).[1][3] This guide provides a detailed overview of the early-phase clinical trials of **Pegnivacogin**, focusing on quantitative data, experimental protocols, and the underlying mechanism of action.

## Mechanism of Action

**Pegnivacogin** selectively binds to Factor IXa, inhibiting its ability to form the tenase complex with Factor VIIIa.[2] This complex is responsible for the activation of Factor X to Factor Xa, a key step in the coagulation cascade leading to thrombin generation and fibrin clot formation. By inhibiting Factor IXa, **Pegnivacogin** effectively reduces thrombin generation and subsequent coagulation.[4] The anticoagulant effect of **Pegnivacogin** can be rapidly and specifically reversed by the administration of anivamersen.[5] Anivamersen is an oligonucleotide with a sequence complementary to that of **Pegnivacogin**, allowing it to bind to **Pegnivacogin** and neutralize its inhibitory activity on Factor IXa.[5]



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Mechanism of action of the REG1 anticoagulation system.

## Early-Phase Clinical Trials

### Phase 1b Dose-Escalation Study

A Phase 1b dose-escalation study was conducted to evaluate the safety and efficacy of the REG1 system in patients with stable coronary artery disease.<sup>[6]</sup>

Experimental Protocol: The study enrolled 50 patients with stable coronary artery disease who were receiving aspirin with or without clopidogrel.<sup>[6]</sup> Patients received an intravenous (IV) bolus injection of **Pegnivacogin** (then known as RB006).<sup>[6]</sup> The study assessed the dose-dependent prolongation of activated partial thromboplastin time (aPTT) and the inhibition of Factor IXa.<sup>[6]</sup> The reversal of anticoagulation was evaluated after the administration of Anivamersen (then known as RB007) at a 2:1 antidote-to-drug ratio.<sup>[6]</sup>

#### Key Findings:

| Parameter                                | Result   |
|--|--|
| Pegnivacogin (RB006) Administration      |  |
| aPTT                                     | Prompt, consistent, and dose-dependent prolongation <sup>[6]</sup> |
| Factor IXa Inhibition (at 1 mg/kg)       | Essentially complete <sup>[6]</sup>                                |
| Anivamersen (RB007) Administration       |  |
| aPTT Reversal Time                       | Median of one minute <sup>[6]</sup>                                |
| Rebound Anticoagulation                  | None observed for up to seven days <sup>[6]</sup>                  |
| Safety                                   |  |
| Major Bleeding or Serious Adverse Events | None observed <sup>[6]</sup>                                       |

### Phase 2a REVERSAL-PCI Study

The REVERSAL-PCI study was a Phase 2a, open-label, multicenter, randomized trial comparing the REG1 system with unfractionated heparin (UFH) in patients undergoing elective PCI.<sup>[7]</sup>

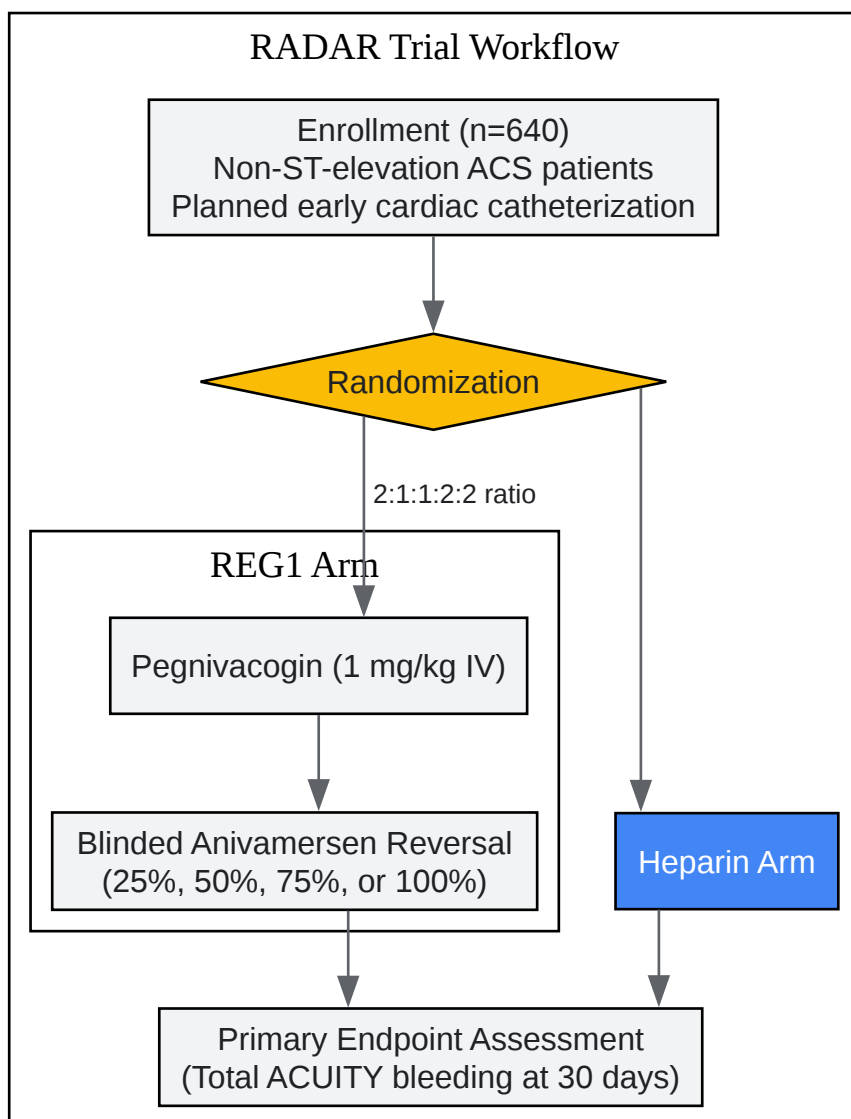
Experimental Protocol: The study evaluated the safety and efficacy of REG1 in achieving and reversing anticoagulation during elective PCI.[7] The primary outcome measures were major bleeding within 48 hours or through hospital discharge, and a composite of all-cause death, nonfatal myocardial infarction, and urgent target vessel revascularization within 14 days.[7]

Key Findings: The study demonstrated that the REG1 system achieved nearly complete Factor IXa inhibition with a single IV bolus of **Pegnivacogin**, without thrombotic complications.[7] Partial reversal with Anivamersen allowed for a controlled "stepdown" in anticoagulation, and early sheath removal was performed safely without an excess in bleeding.[7]

## Phase 2b RADAR Trial

The RADAR (Randomized, Partially-Blinded, Multi-Center, Active-Controlled, Dose-ranging Study Assessing the Safety, Efficacy, and Pharmacodynamics of the REG1 Anticoagulation System) trial was a pivotal Phase 2b study in patients with ACS.[3][8]

Experimental Protocol: The trial enrolled 640 non-ST-elevation ACS patients with planned early cardiac catheterization via femoral access.[5] Patients were randomized to receive either **Pegnivacogin** (1 mg/kg IV bolus) followed by varying degrees of reversal with Anivamersen (25%, 50%, 75%, or 100%) or heparin.[5] The primary endpoint was total ACUTY bleeding through 30 days.[3][5] Secondary endpoints included major bleeding and a composite of death, myocardial infarction (MI), urgent target vessel revascularization (TVR), or recurrent ischemia at 30 days.[3][5] A pharmacokinetic and pharmacodynamic substudy was also conducted on 33 patients.[8][9]



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RADAR trial experimental workflow.

Pharmacokinetic and Pharmacodynamic Findings (RADAR Substudy):

| Parameter                         | Value (Mean ± SD)          |
|-----------------------------------|----------------------------|
| Pegnivacogin Plasma Concentration | 26.1 ± 4.6 µg/mL[8][9][10] |
| aPTT                              | 93.0 ± 9.5 s[8][9][10]     |
| aPTT Fold Increase from Baseline  | 2.9 ± 0.3[8][9][10]        |
| Factor IXa Inhibition             | Near complete[8][9][10]    |

## Efficacy and Safety Findings (RADAR Trial):

| Outcome                             | Pegnivacog<br>in + 25%<br>Reversal<br>(n=41) | Pegnivacog<br>in + 50%<br>Reversal | Pegnivacog<br>in + 75%<br>Reversal | Pegnivacog<br>in + 100%<br>Reversal | Heparin |
|-------------------------------------|--|------------------------------------|------------------------------------|-------------------------------------|---------|
| Bleeding<br>Events                  |  |                                    |                                    |                                     |         |
| Total ACUITY<br>Bleeding (%)        | 65[5]  | 34[5]                              | 35[5]                              | 30[5]                               | 31[5]   |
| Major<br>Bleeding (%)               | 20[5]  | 11[5]                              | 8[5]                               | 7[5]                                | 10[5]   |
| Ischemic<br>Events                  |  |                                    |                                    |                                     |         |
| Composite<br>Ischemic<br>Events (%) | \multicolumn{2}{4}{c}{3.0[5]}                |                                    |                                    |                                     | 5.7[5]  |

Note: Enrollment in the 25% reversal arm was suspended early due to excess bleeding.[5][11]

Adverse Events: The RADAR trial was terminated early after three patients experienced allergic-like reactions shortly after receiving **Pegnivacogin**. [3][5] Two of these reactions met the criteria for anaphylaxis. [12] Subsequent analysis suggested that pre-existing anti-polyethylene glycol (PEG) antibodies may have been a major factor in these first-exposure allergic reactions, as **Pegnivacogin** is a PEGylated RNA aptamer. [12]

## REGULATE-PCI Trial

The REGULATE-PCI trial was a Phase 3 randomized clinical trial designed to compare the REG1 system with bivalirudin in patients undergoing PCI.<sup>[13][14]</sup>

Experimental Protocol: The trial planned to enroll 13,200 patients undergoing PCI, randomizing them to either the REG1 system (**Pegnivacogin** 1 mg/kg bolus followed by 80% reversal with Anivamersen) or bivalirudin.<sup>[14]</sup> The primary efficacy endpoint was a composite of all-cause death, MI, stroke, and unplanned target lesion revascularization by day 3.<sup>[14]</sup> The principal safety endpoint was major bleeding.<sup>[14]</sup>

Key Findings: The trial was terminated early after enrolling 3,232 patients due to the occurrence of severe allergic reactions.<sup>[13][14]</sup>

| Outcome                        | REG1 (n=1616)         | Bivalirudin (n=1616)   | Odds Ratio (95% CI) | p-value                  |
|--------------------------------|-----------------------|------------------------|---------------------|--------------------------|
| Efficacy                       |                       |                        |                     |                          |
| Primary Composite Endpoint (%) | 7 <sup>[13][14]</sup> | 6 <sup>[13][14]</sup>  | 1.05 (0.80–1.39)    | 0.72 <sup>[13][14]</sup> |
| Safety                         |                       |                        |                     |                          |
| Major Bleeding (%)             | <1 <sup>[13]</sup>    | <1 <sup>[13]</sup>     | 3.49 (0.73–16.82)   | 0.10 <sup>[13]</sup>     |
| Major or Minor Bleeding (%)    | 6 <sup>[13]</sup>     | 4 <sup>[13]</sup>      | 1.64 (1.19–2.25)    | 0.002 <sup>[13]</sup>    |
| Severe Allergic Reactions (%)  | 1 <sup>[13][14]</sup> | <1 <sup>[13][14]</sup> |                     |                          |

## Effect on Platelet Reactivity

Studies have shown that in addition to its anticoagulant effects, **Pegnivacogin** can also reduce platelet reactivity.<sup>[4][15]</sup>

Experimental Protocol: In vitro studies were conducted on whole blood samples from healthy volunteers, where samples were incubated with and without **Pegnivacogin**.<sup>[15]</sup> Platelet reactivity was analyzed by measuring ADP-induced CD62P-expression and PAC-1 binding, as well as platelet aggregation using light transmission aggregometry.<sup>[15][16]</sup> In vivo platelet aggregometry was performed on blood samples from ACS patients in the RADAR trial who received an intravenous bolus of 1 mg/kg **Pegnivacogin**.<sup>[4][15]</sup>

#### Key Findings:

| Study Type                                    | Parameter                       | Result                   | p-value |
|---|---------------------------------|--------------------------|---------|
| In Vitro (Healthy Volunteers)                 |                                 |                          |         |
| ADP-induced CD62P-expression (% of control)   | 89.79 ± 4.04 <sup>[4][15]</sup> | 0.027 <sup>[4][15]</sup> |         |
|   |                                 |                          |         |
|   |                                 |                          |         |
| ADP-induced PAC-1 binding (% of control)      | 83.02 ± 4.08 <sup>[4][15]</sup> | 0.010 <sup>[4][15]</sup> |         |
| Platelet Aggregation (% of control)           | 66.53 ± 9.92 <sup>[4][15]</sup> | 0.013 <sup>[4][15]</sup> |         |
| In Vivo (ACS Patients - RADAR Substudy)       |                                 |                          |         |
| Residual Platelet Aggregation (% of baseline) | 43.21 ± 8.23 <sup>[4][15]</sup> | 0.020 <sup>[4][15]</sup> |         |

The inhibitory effect of **Pegnivacogin** on platelet activation and aggregation was negated by the reversal agent Anivamersen.<sup>[4][15]</sup>

## Conclusion

The early-phase clinical trials of **Pegnivacogin** demonstrated that the REG1 system could achieve rapid, potent, and reversible inhibition of Factor IXa. The dose-ranging studies helped to establish a dose of 1 mg/kg of **Pegnivacogin** for near-complete Factor IXa inhibition and



indicated that at least 50% reversal with Anivamersen was needed for safe sheath removal after cardiac catheterization.[5] While showing promise in reducing ischemic events compared to heparin in the RADAR trial, the development of **Pegnivacogin** was ultimately halted due to the occurrence of severe allergic reactions, which were linked to the PEGylated nature of the molecule.[12][13][14] The experience with **Pegnivacogin** provides valuable insights into the development of novel anticoagulants and the potential immunogenicity of PEGylated therapeutics.

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